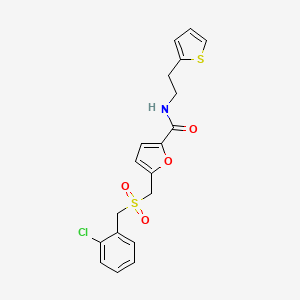

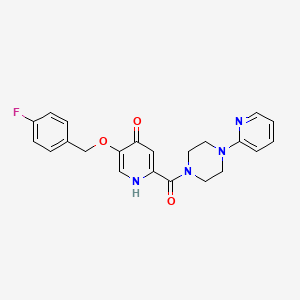

![molecular formula C18H11ClF3N5O B2515274 3-(3-氯苯基)-6-(4-(三氟甲基)苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 892481-25-3](/img/structure/B2515274.png)

3-(3-氯苯基)-6-(4-(三氟甲基)苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

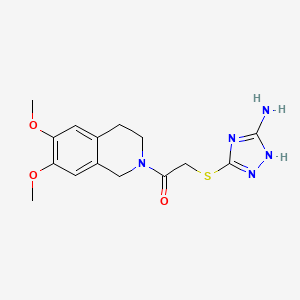

The compound of interest, 3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, is a triazolopyrimidinone derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their structural and biological properties.

Synthesis Analysis

The synthesis of triazolopyrimidinone derivatives typically involves cyclization reactions and subsequent functional group transformations. For instance, the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved through chlorination and aminisation from a pyrazolopyrimidine precursor . Another related compound, 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, was synthesized using a tandem aza-Wittig reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of synthesized compounds. For example, the crystal structure of a similar compound was determined to belong to the triclinic system, space group P-1 . Another compound's crystal structure was found to belong to the monoclinic space group P21/n . These studies provide insights into the molecular geometry and conformation of triazolopyrimidinone derivatives, which can be crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of triazolopyrimidinone derivatives can be influenced by their functional groups and molecular structure. For instance, regioselective N- and O-alkylation reactions have been observed in the synthesis of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, with the regioselectivity varying with the alkylating agents and reaction temperature . These findings suggest that the compound of interest may also undergo similar regioselective alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinone derivatives can be deduced from their structural characteristics. For example, the crystal density, melting point, and solubility can be influenced by the molecular weight and the presence of halogen substituents . The presence of electron-withdrawing groups, such as the trifluoromethyl group in the compound of interest, can affect the compound's acidity and reactivity. Additionally, the antimicrobial activity of some triazolopyrimidinone derivatives has been evaluated, showing variable and modest activities against bacterial and fungal strains .

科学研究应用

合成与表征

三唑并嘧啶已通过各种化学反应合成,展示了这些化合物在化学合成中的多功能性。例如,新型[1,2,4]三唑并[1,5-c]嘧啶-13-酮通过氨基-二氢嘧啶与各种试剂反应合成,展示了为科学研究创建广泛衍生物的潜力和应用 (El-Agrody 等人,2001)。此外,苯并[6,7]环庚并[1,2-d]三唑并[4,3-a]嘧啶的合成突出了此类化合物中可实现的结构多样性 (Farghaly 等人,2012)。

抗菌活性

一些研究集中于三唑并嘧啶衍生物的抗菌特性。例如,新型的 5-氯-8-溴-3-芳基-1,2,4-三唑并[4,3-c]嘧啶对临床分离的细菌和真菌菌株表现出可变和适度的活性,表明它们具有作为抗菌剂的潜力 (Prasanna Kumara 等人,2013)。这进一步得到了 3-芳基/杂芳基-5,7-二甲基-1,2,4-三唑并[4,3-c]嘧啶的合成所证实,该化合物表现出抗菌活性,表明三唑并嘧啶骨架在开发新型抗菌剂中的重要性 (Kumar 等人,2009)。

抗癌特性

探索了一系列三唑并嘧啶作为抗癌剂的合成和构效关系 (SAR),这些化合物显示出在体外促进微管蛋白聚合的能力,表明了潜在抗癌疗法的独特作用机制 (Zhang 等人,2007)。这种独特的作用机制表明三唑并嘧啶衍生物在克服对传统癌症疗法的耐药性方面具有潜力。

绿色化学方法

还报道了使用绿色化学原理合成三唑并嘧啶衍生物。一种在水介质中使用盐酸硫胺素作为催化剂合成苯并[4,5]咪唑并[1,2-a]嘧啶和[1,2,4]三唑并[1,5-a]嘧啶衍生物的方法展示了一种对环境无害的化学合成方法 (Liu 等人,2012)。

作用机制

Target of Action

The compound contains a trifluoromethyl group and a triazolopyrimidinone moiety. The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials

Biochemical Pathways

Without specific information on the compound’s biological target, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been used in the development of drugs and agrochemicals, suggesting that they might interact with a variety of biochemical pathways .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the trifluoromethyl group in the compound might enhance its lipophilicity, potentially affecting its distribution and stability in different environments .

属性

IUPAC Name |

3-(3-chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N5O/c19-13-2-1-3-14(8-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-4-6-12(7-5-11)18(20,21)22/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKXHGKPCKACMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

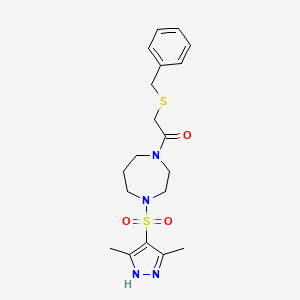

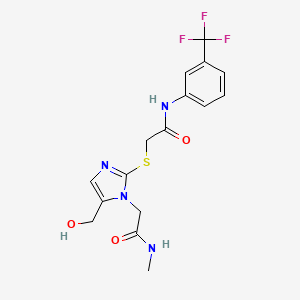

![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)

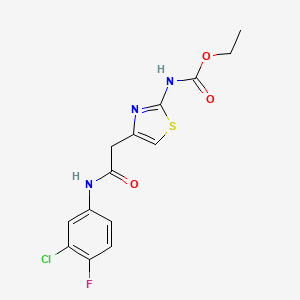

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)

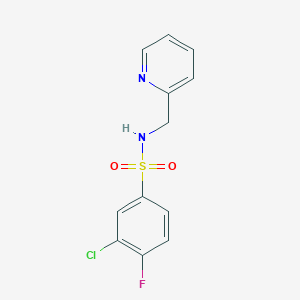

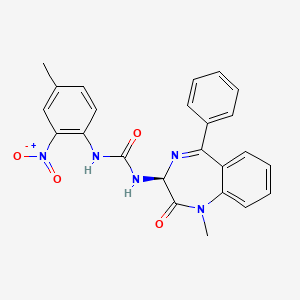

![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)

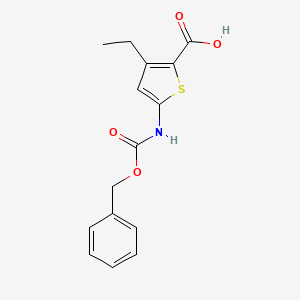

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)